molecular formula C23H18IN3O6 B10902928 N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B10902928
M. Wt: 559.3 g/mol
InChI Key: SDBIPABLIKRLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a benzodioxole moiety, and various functional groups such as hydroxyl, methoxy, and iodine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a coupling reaction with a suitable benzodioxole derivative.

    Functional Group Modifications: The hydroxyl, methoxy, and iodine groups are introduced through selective functionalization reactions, such as hydroxylation, methylation, and iodination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~5~-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

N~5~-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: The compound is studied for its potential therapeutic effects in treating inflammatory diseases and neurological disorders.

    Biological Research: It serves as a tool compound to study the biological pathways and molecular targets associated with its mechanism of action.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. Additionally, the compound may modulate the activity of transcription factors and other proteins involved in inflammatory and neurological processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-(2-HYDROXY-3-METHOXYPHENYL)-4-OXO-1,4-DIHYDROQUINAZOLINE and 6-IODO-4-OXO-1,4-DIHYDROQUINAZOLINE share structural similarities with N5-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE.

    Benzodioxole Compounds: Compounds like 1,3-BENZODIOXOLE-5-CARBOXAMIDE and 2-(2-HYDROXY-3-METHOXYPHENYL)-1,3-BENZODIOXOLE exhibit similar chemical properties.

Uniqueness

N~5~-[2-(2-HYDROXY-3-METHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C23H18IN3O6

Molecular Weight

559.3 g/mol

IUPAC Name

N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H18IN3O6/c1-31-18-4-2-3-14(20(18)28)21-25-16-7-6-13(24)10-15(16)23(30)27(21)26-22(29)12-5-8-17-19(9-12)33-11-32-17/h2-10,21,25,28H,11H2,1H3,(H,26,29)

InChI Key

SDBIPABLIKRLEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.